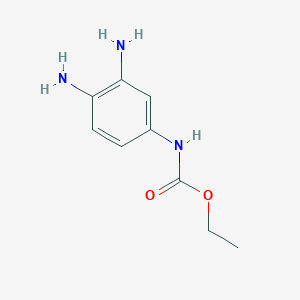
(3,4-Diamino-phenyl)-carbamic acid ethyl ester
Cat. No. B8291303
M. Wt: 195.22 g/mol
InChI Key: UPTBDQKDFYLSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08222248B2
Procedure details


A freshly prepared solution of (3,4-diamino-phenyl)-carbamic acid ethyl ester in DMSO (0.2 M, 0.10 mL) was placed in a vial. To it was added 2-chloro-benzaldehyde (0.2 M in toluene, 0.12 mL), followed by FeCl3 (0.02 M in THF, 0.050 mL). The mixture was stirred in open air at ambient temperature overnight. The mixture was then diluted by MeOH and the whole was loaded onto a solid phase extraction (SPE) cartridge that contained strong cation exchange (SCX) (1 g media in 6 mL cartridge, United Chemical Technology). Wash-to-waste (5 mL MeOH) was followed by elute-to-collect (5 mL 20:2:1 ethyl acetate-MeOH-Et3N) and, after evaporation of volatiles, the crude was further purified by silica gel column chromatography to give [2-(2-chloro-phenyl)-3H-benzoimidazol-5-yl]-carbamic acid ethyl ester: MS (m/z) 315.97 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
FeCl3
Quantity
0.05 mL
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:14])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[C:8]([NH2:13])[CH:7]=1)[CH3:2].[Cl:15][C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[CH:18]=O.CO>CS(C)=O>[CH2:1]([O:3][C:4](=[O:14])[NH:5][C:6]1[CH:11]=[CH:10][C:9]2[N:12]=[C:18]([C:17]3[CH:20]=[CH:21][CH:22]=[CH:23][C:16]=3[Cl:15])[NH:13][C:8]=2[CH:7]=1)[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(NC1=CC(=C(C=C1)N)N)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.12 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=O)C=CC=C1
|
Step Three
[Compound]
|
Name
|
FeCl3
|
|
Quantity
|
0.05 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Five
|
Name
|
|
|
Quantity
|
0.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred in open air at ambient temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the whole was loaded onto a solid phase extraction (SPE) cartridge that
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash-to-waste (5 mL MeOH)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by elute-to-collect (5 mL 20:2:1 ethyl acetate-MeOH-Et3N)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after evaporation of volatiles
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude was further purified by silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(NC1=CC2=C(N=C(N2)C2=C(C=CC=C2)Cl)C=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
